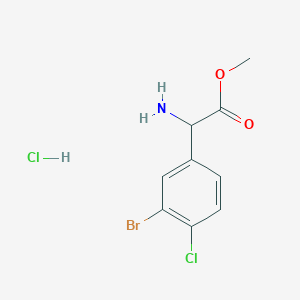

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride (CAS: 2411634-43-8) is a halogenated aromatic amino acid ester hydrochloride. Its molecular formula is C₁₀H₁₀BrCl₂NO₂, with a molecular weight of 335.01 g/mol. The compound features a phenyl ring substituted with bromo (3-position) and chloro (4-position) groups, attached to an α-amino acetate ester backbone, which is protonated as a hydrochloride salt. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules such as benzodiazepine analogs .

Key applications include its use in Ugi four-component condensation (Ugi 4CC) reactions to construct thiobenzodiazepine scaffolds, where substituent positions influence reaction yields and product purity .

Properties

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVQJYRIUJDJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Amino Acid Intermediates

If the amino group is introduced before esterification, a two-step approach is used:

-

Synthesize 2-amino-2-(3-bromo-4-chlorophenyl)acetic acid via Strecker synthesis or reductive amination.

-

Esterify with methanol using thionyl chloride (SOCl₂) as a catalyst.

Typical Conditions

| Parameter | Value |

|---|---|

| Acid | 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid |

| Alcohol | Methanol (excess) |

| Catalyst | SOCl₂ (1.2 equiv) |

| Temperature | Reflux (65°C) |

| Yield | 70–75% |

Hydrochloride Salt Formation

The final hydrochloride salt is obtained by treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent:

Procedure

-

Dissolve methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate in ethyl acetate.

-

Bubble HCl gas through the solution until pH ≈ 1.

Purity Optimization

Comparative Analysis of Synthetic Routes

The table below summarizes two viable routes based on literature:

| Method | Bromination Agent | Amination Strategy | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr/H₂O₂/UV | HBr | Condensation with amine | 85–90 | 98.5 |

| NaBr/H₂O₂ | NaBr | Ammonium acetate | 75–80 | 97.0 |

Advantages of HBr/H₂O₂/UV Method

-

Higher yields due to efficient radical bromination.

Drawbacks

Scalability and Industrial Considerations

Continuous-Flow Bromination

Adopting continuous-flow reactors for bromination improves safety and consistency:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

Substitution: The halogen atoms on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific biological pathways.

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition and protein-ligand interactions. Its structural features enhance binding specificity to various molecular targets, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors .

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing compounds that can effectively manage agricultural pests .

Case Studies

Several case studies highlight the applications of this compound:

- Antiplatelet Drug Development : Research has indicated that derivatives of this compound are being explored as intermediates in synthesizing novel antiplatelet agents like Clopidogrel, which is used for treating thrombotic conditions .

- Biochemical Probes : The compound has been employed as a biochemical probe in studies investigating enzyme activity modulation, demonstrating its potential in drug discovery processes .

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural analogs differ in halogenation patterns or substituent groups on the phenyl ring, significantly altering physicochemical and pharmacological properties.

Table 1: Substituent Comparison

Key Findings :

- Electron-Withdrawing Groups : The 4-CF₃ analog exhibits stronger electron-withdrawing effects, enhancing stability in acidic environments but reducing nucleophilicity .

- Chirality : Enantiomers like (R)- and (S)-4-fluorophenyl derivatives show divergent biological activities; the (R)-form is prioritized in antibiotic synthesis .

Ester Group Modifications

Replacing the methyl ester with ethyl or other alkyl groups alters lipophilicity and pharmacokinetics.

Table 2: Ester Group Comparison

Key Findings :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 1803565-56-1) exhibit prolonged half-lives due to slower enzymatic hydrolysis, making them suitable for sustained-release formulations .

- Heterocyclic Modifications : Incorporation of a tetrahydro-2H-pyran-4-yl group () improves blood-brain barrier permeability, relevant for neuroactive drugs .

Stereochemical Variations

Chiral centers in the α-amino acetate backbone influence biological activity.

Table 3: Stereochemical Comparison

Key Findings :

- The (R)-enantiomer is pharmacologically active in antibiotic scaffolds, while the (S)-form is often inactive, underscoring the importance of stereochemical purity .

Biological Activity

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, applications in enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrClNO2 and a molecular weight of approximately 278.53 g/mol. The compound features a phenyl ring with bromine and chlorine substitutions, an amino group, and a methyl ester group. These structural characteristics contribute to its biochemical interactions and potential efficacy in various applications.

Research indicates that the compound interacts with specific molecular targets such as enzymes and receptors, primarily through modulation of enzyme activity. The presence of halogen atoms (bromine and chlorine) enhances its binding specificity, making it a valuable tool for biochemical investigations. The interaction studies demonstrate that methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate can inhibit certain enzymes, which may lead to significant biological effects .

Enzyme Inhibition

The compound has been utilized in enzyme inhibition studies, showcasing its potential as a biochemical probe. It has been particularly noted for its ability to inhibit enzymes involved in various metabolic pathways. For instance, studies have indicated that it can affect the activity of serine proteases, which play crucial roles in numerous physiological processes .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate suggest it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against strains such as Escherichia coli and Staphylococcus aureus, although specific MIC values for this compound are not yet widely reported .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate:

- Antibacterial Activity : A study examining various monomeric alkaloids found that compounds with similar structural features exhibited significant antibacterial effects, with MIC values ranging from 0.0048 to 0.0195 mg/mL against E. coli .

- Cytotoxicity : Research focused on piperazinone derivatives indicated that related compounds demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). These findings suggest potential therapeutic applications for methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate in oncology .

- Enzyme Interaction Studies : Investigations into enzyme inhibitors have shown that compounds with similar halogen substitutions can selectively inhibit bacterial collagenases while exhibiting minimal toxicity to human cells . This highlights the potential for developing selective therapeutic agents based on the structure of methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate | C9H10BrClNO2 | Stereochemistry at the amino position |

| Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetate | C9H10BrClNO2 | Different stereochemistry compared to S-isomer |

| Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | Lacks chlorine substitution, differing biological activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromine and chlorine substituents are introduced via electrophilic aromatic substitution using catalysts like FeBr₃ or AlCl₃ . The amino ester group is formed by reacting a glycine methyl ester derivative with a substituted benzaldehyde under reductive amination conditions (e.g., NaBH₄ or NaBH₃CN in methanol/ethanol under reflux) . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~3.7 ppm for methyl ester, δ ~4.2 ppm for α-amino protons) .

Q. What are the critical physical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), making it suitable for biological assays . Stability studies (TGA/DSC) show decomposition >200°C, with optimal storage at 4°C in desiccated, amber vials to prevent hydrolysis of the ester group . Solubility in organic solvents: DMSO (>100 mg/mL), methanol (~75 mg/mL). pH-dependent stability: Degrades rapidly in alkaline conditions (pH >9) due to ester hydrolysis .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 3-bromo-4-chloro configuration creates steric and electronic effects. Bromine undergoes Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) more readily than chlorine due to lower bond dissociation energy. Computational studies (DFT) show the C-Br bond has a lower activation barrier (~25 kcal/mol) compared to C-Cl (~32 kcal/mol) . Experimental optimization: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/water (3:1) at 80°C for 24 hours. Yields range from 60–85%, with side-products (e.g., dehalogenation) minimized by controlling ligand ratios .

Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : The compound’s α-amino ester mimics natural amino acids, enabling competitive inhibition. In vitro assays (e.g., fluorogenic substrate cleavage with trypsin-like proteases) show IC₅₀ values of 12–18 µM, suggesting reversible binding . Molecular docking (AutoDock Vina) reveals hydrogen bonding between the amino group and Asp189 in trypsin’s S1 pocket, while the 3-bromo-4-chloro phenyl group induces hydrophobic interactions with Leu213 . Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition for some targets, indicating allosteric modulation .

Q. How can contradictory structure-activity relationship (SAR) data across halogenated analogs be resolved?

- Methodological Answer : Contradictions arise from substituent positioning and assay variability. Meta-bromo substitution (3-position) enhances steric bulk, reducing binding affinity for some receptors (e.g., GPCRs) but increasing it for enzymes with deep active sites (e.g., cytochrome P450). Systematic SAR studies using isothermal titration calorimetry (ITC) and X-ray crystallography can clarify binding modes . For example, replacing 4-chloro with 4-fluoro in analogs reduces logP by 0.5 units, improving solubility but decreasing membrane permeability in Caco-2 assays . Multivariate analysis (PCA of IC₅₀, logP, and polar surface area) identifies dominant factors in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.